

4-Fmoc-3-morpholinecarboxylic Acid: A Technical Overview of its Spectroscopic Characterization

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Compound of Interest

Compound Name: 4-Fmoc-3-morpholinecarboxylic acid

Cat. No.: B1335271

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For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data for key synthetic building blocks is paramount. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Fmoc-3-morpholinecarboxylic acid**, a valuable component in peptidomimetic and medicinal chemistry.

This document outlines the available spectroscopic data for **4-Fmoc-3-morpholinecarboxylic acid**, presents it in a clear, tabular format, and details the general experimental protocols for acquiring such data. The logical workflow for the characterization of this compound is also visualized.

Spectroscopic Data

The characterization of **4-Fmoc-3-morpholinecarboxylic acid** relies on standard analytical techniques, primarily NMR and mass spectrometry, to confirm its structure and purity. The molecular formula for this compound is $C_{20}H_{19}NO_5$, with a molecular weight of 353.37 g/mol .
[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **4-Fmoc-3-morpholinecarboxylic acid**, both ^1H and ^{13}C NMR are crucial. Due to the presence of the Fmoc protecting group, which can exist as different rotamers, the NMR spectra, particularly at room temperature, may show a mixture of conformers.[3]

^1H NMR Data

The following table summarizes the proton NMR data as reported in the literature for a precursor, methyl (S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylate, which provides insight into the chemical shifts expected for the core morpholine and Fmoc structures. The data was acquired in deuterated chloroform (CDCl_3) at 400 MHz.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.78 - 7.75	t	6.9	2H	Fmoc aromatic
7.60	t	6.5	1H	Fmoc aromatic
7.50	t	7.1	1H	Fmoc aromatic
7.43 - 7.38	m	2H	Fmoc aromatic	
7.35 - 7.28	m	2H	Fmoc aromatic	
4.65	m	0.5H	Morpholine ring	
4.56 - 4.46	m	1.5H	Fmoc CH ₂	
4.44 - 4.37	m	1H	Fmoc CH	
4.33 - 4.28	m	1.5H	Morpholine ring	
4.24 - 4.20	m	0.5H	Morpholine ring	
3.91 - 3.84	m	1.5H	Morpholine ring	
3.78 and 3.73	s	3H	Methyl ester (OCH ₃)	
3.66	dd	12.0, 2.4	1.5H	Morpholine ring
3.58	dd	12.0, 2.4	0.5H	Morpholine ring
3.50 - 3.40	m	1.5H	Morpholine ring	
3.22	td	12.0, 4.0	1H	Morpholine ring

Note: The presence of rotamers leads to the splitting of signals and non-integer proton counts for some resonances.

¹³C NMR Data

While a specific data table for **4-Fmoc-3-morpholinecarboxylic acid** was not readily available in the searched literature, the expected chemical shifts can be inferred from the known ranges

for morpholine, carboxylic acid, and Fmoc moieties.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For **4-Fmoc-3-morpholinecarboxylic acid**, Electrospray Ionization (ESI) is a common technique.

m/z (Calculated)	m/z (Observed)	Ion Species
354.1336	Not explicitly found	$[M+H]^+$
376.1155	Not explicitly found	$[M+Na]^+$
352.1180	Not explicitly found	$[M-H]^-$

Note: Explicit experimental mass spectrometry data for the final carboxylic acid product was not found in the reviewed literature. The table indicates the expected m/z values for common adducts.

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of **4-Fmoc-3-morpholinecarboxylic acid**, based on standard laboratory practices and information gathered from related literature.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fmoc-3-morpholinecarboxylic acid** in about 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

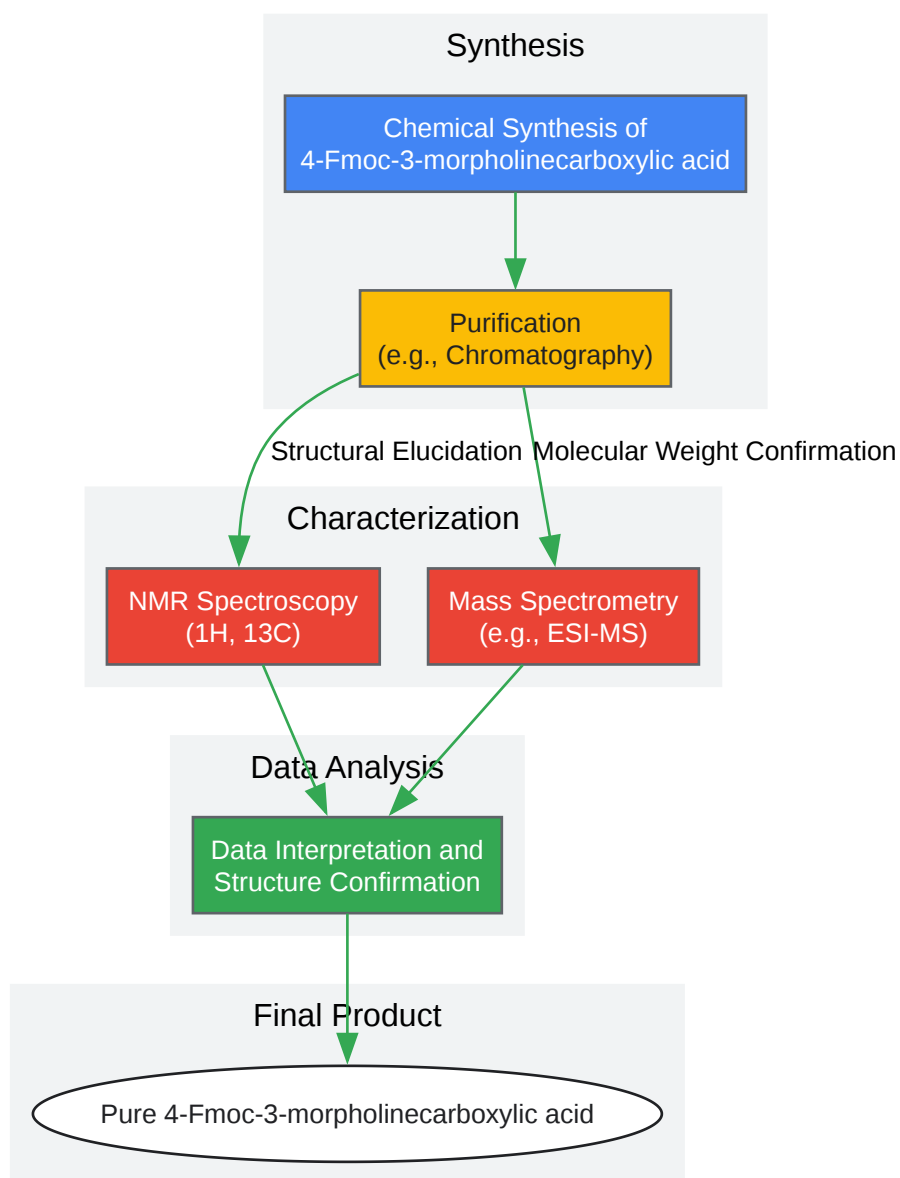
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Analysis:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire data in both positive and negative ion modes to observe protonated ($[\text{M}+\text{H}]^+$), sodiated ($[\text{M}+\text{Na}]^+$), and deprotonated ($[\text{M}-\text{H}]^-$) species.
 - The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **4-Fmoc-3-morpholinecarboxylic acid**.



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Caption: Workflow for the synthesis and characterization of **4-Fmoc-3-morpholinecarboxylic acid**.

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